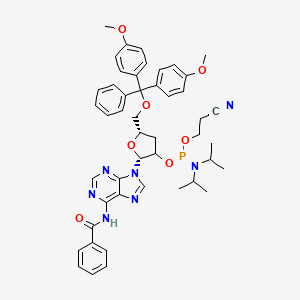

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

描述

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite (CAS: 207347-42-0) is a chemically modified adenine nucleoside analog widely used in oligonucleotide synthesis. Its structure includes:

- N6-Benzoyl (Bz) protection: Shields the exocyclic amine of adenine during solid-phase synthesis to prevent side reactions .

- 5'-O-Dimethoxytrityl (DMTr) group: Acts as a temporary protecting group, enabling stepwise elongation of oligonucleotides .

- 2'-O-Cyanoethyl (CED) phosphoramidite: Facilitates coupling to the growing oligonucleotide chain via phosphoramidite chemistry .

This compound is critical in synthesizing DNA primers for studies involving HIV-1 reverse transcriptase inhibition and cancer therapeutics due to its ability to modulate nucleic acid-protein interactions .

属性

分子式 |

C47H52N7O7P |

|---|---|

分子量 |

857.9 g/mol |

IUPAC 名称 |

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1 |

InChI 键 |

JVRBQNAFQWBIAU-NCXGNJMUSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

产品来源 |

United States |

准备方法

5'-O-Dimethoxytrityl Protection

The 5'-hydroxyl group of 3'-deoxyadenosine is protected first due to its higher reactivity compared to the 2'-hydroxyl. DMTrCl (4,4'-dimethoxytrityl chloride) is employed in anhydrous pyridine or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

N6-Benzoylation

The exocyclic N6 amine is acylated using benzoyl chloride under basic conditions.

2'-O-CED-Phosphoramidite Formation

The 2'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Purification and Characterization

- Chromatography : Silica gel eluted with hexane/ethyl acetate gradients (0.5% triethylamine additive) resolves DMTr-protected intermediates.

- Analytical Methods :

Comparative Analysis of Methodologies

Table 1 summarizes key synthetic approaches and their outcomes:

Challenges and Solutions

- N1 Byproduct Formation :

- Phosphoramidite Hydrolysis :

Industrial-Scale Adaptations

化学反应分析

Stille Cross-Coupling Reaction

-

Purpose : Introduce the selenophene group (if applicable) or functionalize the nucleoside analog.

-

Reagents :

-

5'-O-DMT-protected 5-iodo-2'-deoxyuridine (nucleoside precursor)

-

2-(tri-n-butylstannyl)selenophene (organotin reagent)

-

PdCl₂(PPh₃)₂ (catalyst)

-

-

Conditions :

-

Anhydrous dioxane as solvent

-

Reaction temperature: 95°C under nitrogen atmosphere

-

Duration: 2.5 hours

-

-

Outcome : Formation of a selenophene-modified nucleoside (if applicable) or direct phosphoramidite precursor .

Phosphoramidite Formation

-

Reagents :

-

Nucleoside analog (e.g., 5'-O-DMT-protected derivative)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA) as base

-

-

Conditions :

-

Outcome : Formation of the phosphoramidite derivative, which serves as a building block for oligonucleotide synthesis.

Coupling Reactions

The compound participates in phosphodiester bond formation during oligonucleotide synthesis.

Mechanism

-

Activation : The phosphoramidite undergoes oxidation (e.g., using iodine or tetravalent sulfur compounds) to generate a reactive phosphorane intermediate.

-

Nucleophilic Attack : The hydroxyl group of the next nucleotide attacks the activated phosphoramidite, forming a phosphodiester bond.

-

Capping : Excess reagents are quenched, and the chain is extended.

Key Features

-

Reactivity : The 2'-O-CED group enhances coupling efficiency by stabilizing the phosphoramidite during synthesis .

-

Protective Groups :

Deprotection Steps

After synthesis, protective groups are removed to activate the oligonucleotide for biological applications.

Conditions

-

Benzoyl (N6-Bz) and DMTr Removal :

-

CED Group Hydrolysis :

-

Mild acidic conditions (e.g., 80% acetic acid) to cleave the cyanoethyl protecting group.

-

| Protective Group | Reagent | Conditions | Outcome |

|---|---|---|---|

| N6-Benzoyl & 5'-O-DMTr | Concentrated ammonia | 55°C (2–4 h) or RT (24 h) | Expose hydroxyl and amino groups |

| 2'-O-CED | 80% Acetic acid | Mild acid, short duration | Remove cyanoethyl group |

Stability and Solubility

-

Storage : Stable as a dry powder at -20°C for up to 3 years .

-

Solubility : Dissolves in DMSO, ethanol, or DMF at concentrations up to 60 mg/mL .

Analytical Characterization

科学研究应用

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite is an adenine nucleoside analog with potential vasodilator and anticancer activity . It also functions as an adenosine analog, often acting as a smooth muscle vasodilator .

Note: It is important to note that one search result mentions "N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite" which is a similar compound but not the same as the one requested in the query. Information on this similar compound is included below as it may be relevant, but it is not the primary focus of the response.

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on the applications of "this compound" are not available within the search results, information regarding its use and the applications of related compounds can be gathered.

- Vasodilator Activity: this compound, being an adenosine analog, may function as a smooth muscle vasodilator .

- Anticancer Activity: This compound has potential anticancer activity . Purine nucleoside analogs, in general, exhibit antitumor activity, targeting indolent lymphoid malignancies through mechanisms like inhibiting DNA synthesis and inducing apoptosis .

Oligonucleotide Synthesis (Related Compound): N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite is a key reagent for oligonucleotide synthesis . It is useful for creating stable, modified oligonucleotides with enhanced properties for nucleic acid research and therapeutic development .

Key Features and Advantages of N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite:

- N6-Benzoyl Protection: Protects the adenosine base for selective reactivity.

- 5′-O-DMTr Group: Enhances coupling and allows controlled deprotection.

- 2′-O-Hexadecanyl: Boosts lipophilicity and stabilizes oligonucleotides.

- 3′-CED Phosphoramidite: Ensures high-efficiency and precise synthesis.

Applications of N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite:

- Oligonucleotide Synthesis: creating stable, modified oligonucleotides.

- Nucleic Acid Research: developing nucleic acids with enhanced properties.

- Therapeutic Development: designing oligonucleotides in gene therapy and drug discovery.

作用机制

The mechanism of action of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect adenosine receptors and related signaling cascades .

相似化合物的比较

Comparison with Similar Compounds

The following table compares N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite with structurally related phosphoramidites, emphasizing functional groups, modifications, and applications:

Key Structural and Functional Differences:

Sugar Modifications :

- 3'-Deoxy (target compound): Eliminates the 3'-OH, reducing exonuclease susceptibility and altering primer extension efficiency in HIV-1 RT studies .

- 3'-O-Methyl (CAS 179479-02-8): Introduces steric hindrance, favoring RNA duplex stability .

- 2'-Fluoro (CAS 136834-22-5): Enhances binding affinity to complementary RNA via C3'-endo sugar pucker .

Base Protections: N6-Benzoyl: Common in adenosine analogs to prevent aggregation and side reactions during synthesis . N6-Ethyl (CAS N/A): Alters base-pairing properties for probing DNA-protein interactions .

Applications :

- The target compound’s 3'-deoxy modification is critical in studying chain-termination mechanisms in HIV-1 RT .

- 2'-TBDMS and 7-deaza modifications (CAS 144994-95-6) improve nuclease resistance and enable fluorescent labeling .

Stability and Reactivity:

- The 3'-deoxy group in the target compound reduces steric hindrance compared to 3'-O-methyl or 2'-fluoro analogs, enabling efficient coupling in automated synthesizers .

- 2'-O-CED phosphoramidites generally exhibit higher coupling efficiency (>99%) than bulkier groups like 2'-TBDMS .

Commercial and Research Relevance:

生物活性

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite is a synthetic adenine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and vasodilation. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Weight: 857.93 g/mol

- Chemical Formula: C47H52N7O7P

- CAS Number: 207347-42-0

Storage Conditions:

- Powder: -20°C for up to 3 years

- In solvent: -80°C for up to 1 year

Solubility:

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Vasodilator Activity:

- Anticancer Properties:

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Vasodilator Studies:

- Anticancer Efficacy:

- Antiviral Activity:

常见问题

Basic Research Questions

Q. What are the critical synthetic steps for N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis involves sequential protection of functional groups and phosphitylation. Key steps include:

- Protection : The 5'-hydroxyl is protected with 4,4'-dimethoxytrityl (DMTr) to prevent unwanted side reactions, while the exocyclic amine (N6) is benzoylated (Bz) for stability during oligonucleotide assembly .

- Phosphitylation : The 3'-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (CH₂Cl₂, argon) with N,N-diisopropylethylamine as a catalyst. Strict moisture control (<10 ppm H₂O) is critical to avoid hydrolysis of the phosphoramidite .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexanes) is used to isolate the product. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and reaction times .

Q. How do the DMTr, Bz, and CED protecting groups contribute to the compound’s utility in oligonucleotide synthesis?

- Methodological Answer :

- DMTr (5'-O-dimethoxytrityl) : Enables temporary 5'-protection, allowing selective deprotection during solid-phase synthesis. UV monitoring (498 nm) of trityl release is used to quantify coupling efficiency .

- Bz (N6-benzoyl) : Stabilizes the adenine base against depurination under acidic conditions (e.g., during DMTr removal with dichloroacetic acid) .

- CED (2-cyanoethyl) : Provides a labile protecting group for the phosphorus moiety, removed via β-elimination during ammonolytic cleavage from the solid support .

Advanced Research Questions

Q. How can discrepancies in ³¹P NMR spectra during phosphoramidite characterization be resolved?

- Methodological Answer :

- Spectral Analysis : A single peak in ³¹P NMR (~149 ppm) indicates successful phosphitylation. Split peaks may arise from:

- Moisture contamination : Hydrolysis generates phosphates (δ ≈ 0 ppm). Use Karl Fischer titration to confirm H₂O levels in reagents/solvents .

- Diastereomer formation : Chiral phosphorus centers can produce two peaks. Optimize reaction conditions (e.g., lower temperature during phosphitylation) to minimize stereochemical heterogeneity .

- Validation : Cross-reference with HRMS data (expected [M+H]+: m/z ~860–880) and compare retention times to known standards via HPLC .

Q. What experimental strategies evaluate the impact of this phosphoramidite on antisense oligonucleotide (ASO) nuclease resistance and target binding?

- Methodological Answer :

- Nuclease Resistance :

- Serum Stability Assay : Incubate ASOs in 10% fetal bovine serum (37°C, 0–24 hrs). Quantify intact oligonucleotides via denaturing PAGE or LC-MS. The 2'-O-CED modification enhances resistance by sterically hindering endonuclease access .

- Target Binding :

- Thermal Melting (Tm) : Measure Tm via UV spectrophotometry (260 nm) for ASO:RNA duplexes. Compare to unmodified controls; 2'-O-CED typically increases Tm by 1–3°C due to conformational rigidity .

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka, kd) to immobilized RNA targets. High-affinity binding (KD < 10 nM) is expected due to fluorine-enhanced base stacking (if 2'-F modifications are present) .

Q. How does the phosphoramidite’s structure influence enzymatic incorporation efficiency in primer extension assays?

- Methodological Answer :

- Polymerase Compatibility : Test with reverse transcriptases (e.g., HIV-1 RT) or DNA polymerases (e.g., Taq) using radiolabeled dNTPs.

- Misincorporation Analysis : Compare chain termination frequencies (gel electrophoresis) to assess fidelity. Bulky 2'-O-CED groups may reduce incorporation rates by 20–40% compared to unmodified dA .

- Structural Modeling : Use MD simulations (e.g., AMBER) to evaluate steric clashes between the 2'-O-CED group and polymerase active sites .

Contradiction Analysis

- Synthesis Protocols : describes phosphitylation at 0°C with DIPEA, while uses room-temperature reactions. The latter may risk diastereomer formation but offers faster kinetics. Researchers should optimize based on desired stereochemical purity .

- Bioactivity Claims : cites anticancer activity via antisense mechanisms, while emphasizes vascular effects. These discrepancies suggest context-dependent bioactivity, necessitating target-specific assays (e.g., qPCR for gene silencing vs. vasodilation models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。